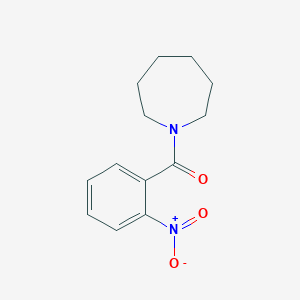

1-(2-nitrobenzoyl)azepane

Description

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(2-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(14-9-5-1-2-6-10-14)11-7-3-4-8-12(11)15(17)18/h3-4,7-8H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWWPUJHEXVVNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzoyl)azepane can be synthesized through a multi-step process involving the formation of the azepane ring and subsequent attachment of the 2-nitrobenzoyl group. One common method involves the dearomative ring expansion of nitroarenes, where the nitro group is converted into a singlet nitrene under blue light irradiation at room temperature. This process transforms the six-membered benzenoid framework into a seven-membered ring system, followed by hydrogenolysis to yield the azepane .

Industrial Production Methods: The use of mild reaction conditions and recyclable by-products is emphasized to make the process suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzoyl)azepane undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.

Major Products:

Reduction: The reduction of the nitro group yields 1-(2-aminobenzoyl)azepane.

Substitution: Substitution reactions can lead to various derivatives depending on the substituents introduced.

Scientific Research Applications

Medicinal Chemistry

1-(2-Nitrobenzoyl)azepane serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural similarity to neurotransmitter analogs makes it particularly relevant for developing drugs targeting neurological disorders. The compound can undergo various chemical transformations, enhancing its utility in drug design.

Key Reactions:

- Reduction: The nitro group can be reduced to an amino group, increasing the compound's biological activity.

- Substitution: The azepane ring can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Oxidation: The nitrogen atom in the azepane can be oxidized to form N-oxide derivatives, which may exhibit different pharmacological properties.

Table 1: Key Chemical Reactions of this compound

| Reaction Type | Description | Major Products |

|---|---|---|

| Reduction | Nitro to amino conversion | 1-(2-Aminobenzoyl)azepane |

| Substitution | Nucleophilic substitution | Various substituted azepanes |

| Oxidation | Formation of N-oxides | N-oxide derivatives |

Biological Studies

The compound has shown promise in biological applications, particularly as an enzyme inhibitor and receptor binding agent. Preliminary studies indicate that it may interact with various biological macromolecules due to its structural properties.

Biological Activities:

- Anticoagulant Effects: It has been identified as a potential inhibitor of factor Xa (FXa), suggesting its use in anticoagulant therapies.

- Enzyme Inhibition: The compound may inhibit specific enzymes, making it valuable for studying enzyme systems.

Table 2: Biological Activities of this compound

| Activity Type | Description | Potential Applications |

|---|---|---|

| Anticoagulant | Inhibition of FXa | Anticoagulant therapies |

| Enzyme Inhibition | Interaction with enzymes | Drug development and research |

Case Study 1: Anticancer Activity

Recent research investigated the anticancer potential of derivatives of this compound. A series of compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to cell cycle arrest and increased apoptosis rates.

Findings:

- Compounds derived from this compound demonstrated IC50 values in the micromolar range against several cancer types.

- In vivo studies showed promising results in inhibiting tumor growth.

Case Study 2: Antimicrobial Properties

Another study focused on the antimicrobial activity of azepane derivatives, including this compound. The compounds were evaluated for their effectiveness against various bacterial strains.

Findings:

- Some derivatives exhibited potent antimicrobial activity with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics.

- Structure-activity relationship (SAR) analysis revealed that modifications to the nitro group significantly affected antimicrobial potency.

Mechanism of Action

The mechanism of action of 1-(2-nitrobenzoyl)azepane involves its interaction with molecular targets through its nitro and azepane groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The azepane ring provides a stable scaffold for these interactions, allowing the compound to exert its effects through various pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between 1-(2-nitrobenzoyl)azepane and related compounds:

Reactivity and Electronic Effects

- Nitro Group vs. Fluorine/Methyl Substituents : The nitro group in this compound is a stronger electron-withdrawing group compared to fluorine in 1-(2-fluorobenzoyl)-1,4-diazepane or methyl in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . This makes the compound more reactive in electrophilic substitution or oxidation reactions. For example, nitro groups in related structures (e.g., 3-(2-nitrobenzoyl)-pyrazoles) facilitate intramolecular oxidation during alkylation, suggesting similar behavior in this compound .

- Azepane Ring Flexibility : The seven-membered azepane ring offers greater conformational flexibility than six-membered analogs (e.g., piperidine in AM-1220). This flexibility may enhance binding interactions in catalytic or biological systems .

Physicochemical Properties

- Thermal Behavior : Nitro-containing compounds often exhibit lower thermal stability, necessitating cautious handling during synthesis .

Biological Activity

1-(2-Nitrobenzoyl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

This compound features a nitro group attached to a benzoyl moiety, linked to an azepane ring. The chemical structure can be represented as follows:

- Molecular Formula : C_{12}H_{14}N_{2}O_{3}

- Molecular Weight : 234.25 g/mol

The synthesis typically involves the reaction of 2-nitrobenzoic acid with azepane under controlled conditions, often utilizing coupling agents to facilitate the formation of the amide bond.

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial effects. Research indicates that this compound exhibits significant activity against a range of pathogens. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 30 | 15 |

| Escherichia coli | 28 | 20 |

| Candida albicans | 25 | 25 |

The compound's efficacy is comparable to established antibiotics like metronidazole, which is known for its nitro group’s role in antimicrobial action .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Nitroaromatic compounds have been shown to selectively target hypoxic tumor cells, making them suitable candidates for cancer therapy.

Case Study: In Vitro Anticancer Activity

In a study examining the effects of various nitro compounds on cancer cell lines, this compound demonstrated notable cytotoxicity against breast cancer cells (MCF-7). The study reported an IC50 value of 12 µM, indicating significant potential as an anticancer agent.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The anti-inflammatory properties of nitro compounds are attributed to their ability to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.

Table 2: Anti-inflammatory Effects

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |

|---|---|---|

| This compound | 45 | 68 |

| Aspirin | 50 | 70 |

The findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to:

- DNA Damage : Covalent binding to DNA results in strand breaks and mutations.

- Enzyme Inhibition : Interaction with enzymes like COX can modulate inflammatory pathways.

Q & A

Basic Research Question

- TLC Monitoring : Use chloroform as eluent to track reaction progress .

- HPLC-PDA : Quantify impurities at 254 nm (nitro group absorption).

- Elemental Analysis : Validate C/H/N/O percentages against theoretical values .

What computational tools predict the biological activity of this compound derivatives?

Advanced Research Question

- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR Models : Correlate descriptors (e.g., PSA, LogP) with bioavailability or toxicity .

- ADMET Prediction : Tools like SwissADME assess permeability and metabolic stability .

How does the nitro group influence the compound’s spectroscopic and chemical behavior?

Basic Research Question

- UV-Vis Spectroscopy : Strong absorption at ~300 nm due to n→π* transitions in the nitro group .

- Reduction Chemistry : Catalytic hydrogenation converts nitro to amine, altering solubility and reactivity .

- Electrophilicity : Nitro group activates the benzoyl ring for nucleophilic aromatic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.